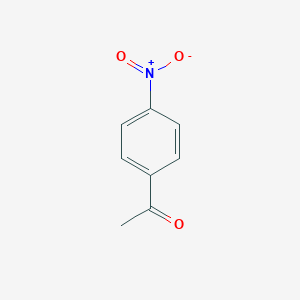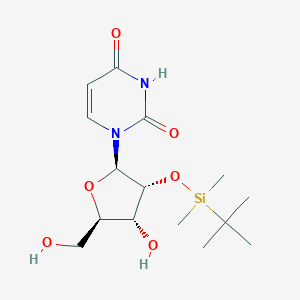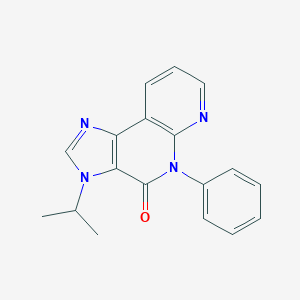
Éter monobenzílico de trietilenglicol
Descripción general
Descripción
Triethylene Glycol Monobenzyl Ether is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
The exact mass of the compound Triethylene Glycol Monobenzyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triethylene Glycol Monobenzyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylene Glycol Monobenzyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Soporte de hidrogel para reacción catalítica ácida El éter monobenzílico de trietilenglicol se puede utilizar en la síntesis de un compuesto polimérico que actúa como soporte de hidrogel para el ácido fosfotúngstico, que se utiliza para reacciones catalíticas ácidas en agua . Las moléculas de heteropoliácido quedan atrapadas en el hidrogel mediante interacciones de enlace de hidrógeno y no se lixivian del compuesto cuando se lavan con agua . Este compuesto se puede utilizar como catalizador heterogéneo para la hidrólisis de éster etílico en agua .
Catálisis enzimática
El éter monobenzílico de trietilenglicol se puede utilizar en catálisis enzimática. Por ejemplo, se puede utilizar en la transesterificación del 3-mercaptopropionato de metilo con tetraetilenglicol y poli(etilenglicol)es, catalizada por la lipasa B de Candida antarctica . El progreso de las reacciones se puede controlar mediante espectroscopia de RMN de 1 H .
Interacción física
El éter monobenzílico de trietilenglicol se puede utilizar para estudiar interacciones físicas, incluidas las fuerzas de dispersión y las interacciones dipolo-dipolo débiles . Estas interacciones dan como resultado una contribución positiva .
Síntesis de polímeros
El éter monobenzílico de trietilenglicol se puede utilizar en la síntesis de polímeros. Se puede utilizar para sintetizar hidrogel de poli(éter metílico de trietilenglicol metacrilato) .
Aplicaciones industriales
Debido a sus propiedades, el éter monobenzílico de trietilenglicol se puede utilizar en diversas aplicaciones industriales. Por ejemplo, se puede utilizar en la síntesis de un compuesto polimérico que se puede utilizar como catalizador heterogéneo .
Investigación y desarrollo
El éter monobenzílico de trietilenglicol se utiliza en investigación y desarrollo. Se utiliza en el estudio de las propiedades termodinámicas del dietilenglicol <svg class="icon" height="16" p-id="1735" t="17092
Safety and Hazards
Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mecanismo De Acción
Target of Action
Triethylene Glycol Monobenzyl Ether, also known as triethyleneglycolmonobenzyl ether, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This interaction results in the alteration of protein levels within the cell, affecting cellular functions and potentially leading to therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by Triethylene Glycol Monobenzyl Ether is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation can influence various downstream effects, including cell cycle regulation, DNA repair, and apoptosis.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility, which could potentially impact its bioavailability .
Result of Action
The primary result of Triethylene Glycol Monobenzyl Ether’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease state.
Action Environment
The action, efficacy, and stability of Triethylene Glycol Monobenzyl Ether can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions Additionally, its action and efficacy could be influenced by the cellular environment, including the presence of specific target proteins and E3 ubiquitin ligases
Propiedades
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPHZILZNXDCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371989 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55489-58-2 | |
| Record name | Triethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















